![molecular formula C19H18FN3O2 B11066017 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B11066017.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile
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Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE is a complex organic compound that features a benzodioxole group, a piperazine ring, and a fluorobenzonitrile moiety
Preparation Methods
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE typically involves multiple steps, starting with the preparation of intermediates. One common synthetic route includes the reaction of 1,3-benzodioxole with piperazine to form the benzodioxole-piperazine intermediate. This intermediate is then reacted with 6-fluorobenzonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzonitrile moiety, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE involves its interaction with specific molecular targets. The benzodioxole and piperazine groups can interact with enzymes or receptors, modulating their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity for certain targets. These interactions can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include:
- 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-METHYLPROPANENITRILE
- 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]PYRIMIDINE These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity. The unique combination of the benzodioxole, piperazine, and fluorobenzonitrile groups in 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-6-FLUOROBENZONITRILE distinguishes it from these similar compounds .
Properties
Molecular Formula |
C19H18FN3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile |
InChI |
InChI=1S/C19H18FN3O2/c20-16-2-1-3-17(15(16)11-21)23-8-6-22(7-9-23)12-14-4-5-18-19(10-14)25-13-24-18/h1-5,10H,6-9,12-13H2 |
InChI Key |
QRLFRJXIMHCVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C(=CC=C4)F)C#N |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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